Desmethyl Ofloxacin Hydrochloride Certified Reference Material: A Technical Guide
Desmethyl Ofloxacin Hydrochloride Certified Reference Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Desmethyl Ofloxacin (B1677185) Hydrochloride, a critical certified reference material for the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its characterization, and its essential role in the quality control of ofloxacin-containing drug products.
Introduction
Desmethyl Ofloxacin Hydrochloride is the hydrochloride salt of Desmethyl Ofloxacin. Desmethyl Ofloxacin, also known as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP), is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of ofloxacin formulations. Certified reference materials (CRMs) of Desmethyl Ofloxacin Hydrochloride provide a benchmark for analytical methods, enabling reliable quality control and regulatory compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Desmethyl Ofloxacin and its hydrochloride salt is presented below.
| Property | Desmethyl Ofloxacin | Desmethyl Ofloxacin Hydrochloride |
| Synonyms | N-Desmethyl ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A | 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride |
| CAS Number | 82419-52-1 | 402930-70-5 |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl |
| Molecular Weight | 347.34 g/mol | 383.80 g/mol |
| Appearance | White to Pale Yellow or Light Beige Solid | Solid |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | Slightly soluble in PBS (pH 7.2) |
Synthesis and Purification
The synthesis of Desmethyl Ofloxacin typically involves the reaction of piperazine (B1678402) with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The resulting Desmethyl Ofloxacin free base can then be converted to its hydrochloride salt.
The purification of Desmethyl Ofloxacin Hydrochloride to a certified reference material standard is a critical process that involves techniques such as recrystallization to remove process-related impurities and residual solvents. The final product undergoes rigorous testing to confirm its identity, purity, and potency.
Analytical Characterization
Certified reference materials of Desmethyl Ofloxacin Hydrochloride are thoroughly characterized using a variety of analytical techniques to ensure their suitability for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Desmethyl Ofloxacin Hydrochloride and for its quantification in ofloxacin drug products. A typical stability-indicating RP-HPLC method is detailed below.
Experimental Protocol: HPLC Analysis
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Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 294 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at 25 °C.
Data Presentation: Typical HPLC Purity Data
| Parameter | Specification |
| Purity (by area %) | ≥ 98% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and structure of Desmethyl Ofloxacin Hydrochloride.
Experimental Protocol: LC-MS Analysis
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Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ITMS).
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).
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Scan Range: m/z 100-500.
Expected Data
The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 348.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of Desmethyl Ofloxacin Hydrochloride.
Experimental Protocol: ¹H and ¹³C NMR
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Instrumentation: A 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (CD₃OD).
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Data Acquisition: Standard ¹H and ¹³C acquisition parameters.
While specific, publicly available experimental spectra for the non-deuterated hydrochloride CRM are limited, the spectra would be expected to be consistent with the known chemical structure.
Stability and Storage
Certified reference materials of Desmethyl Ofloxacin Hydrochloride require proper storage to maintain their integrity and purity over time.
| Parameter | Recommendation |
| Storage Temperature | Long-term: -20°C. Short-term: 2-8°C. |
| Shipping Condition | Ambient temperature. |
| Light Sensitivity | Store protected from light. |
| Hygroscopicity | Store in a desiccator. |
Application in Pharmaceutical Quality Control
Desmethyl Ofloxacin Hydrochloride CRM is an indispensable tool in the quality control of ofloxacin pharmaceutical products. Its primary application is as a reference standard for the identification and quantification of the Desmethyl Ofloxacin impurity.
